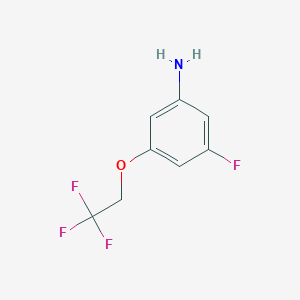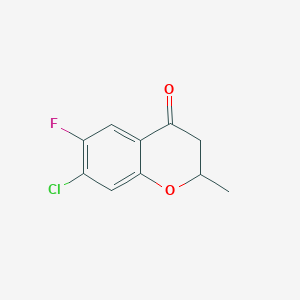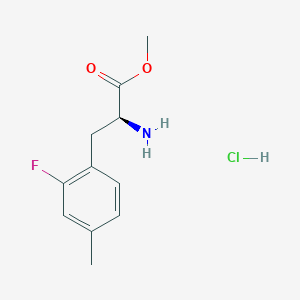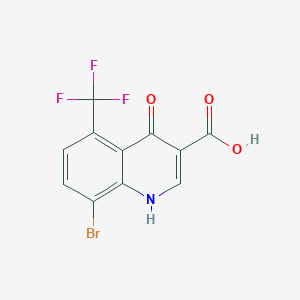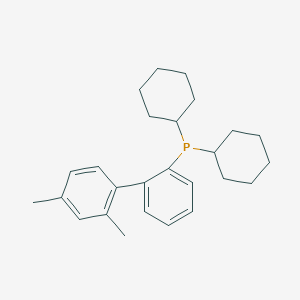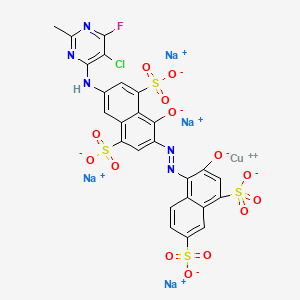
2,2'-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is a synthetic compound with significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves multiple steps. One common method includes the reaction of 5-chloroquinoline with a suitable amine to form an intermediate, which is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme polymerase enzyme, disrupting the parasite’s ability to detoxify heme, leading to its death . Additionally, it may modulate immune responses by inhibiting Toll-like receptors (TLR7 and TLR9), which play a role in the body’s defense against infections .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A related compound with similar antimalarial and antiviral properties.
Chloroquine: Another similar compound used in the treatment of malaria.
Quinoline derivatives: A broad class of compounds with various biological activities.
Uniqueness
2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an antimalarial and antiviral agent makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H27Cl2N3O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[4-[(5-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.ClH/c1-14(4-3-9-22(10-12-23)11-13-24)21-17-7-8-20-16-6-2-5-15(19)18(16)17;/h2,5-8,14,23-24H,3-4,9-13H2,1H3,(H,20,21);1H |
InChI Key |
NWGJHRUCGYVRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCO)CCO)NC1=C2C(=NC=C1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



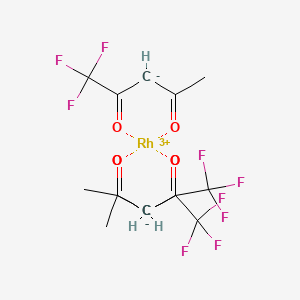
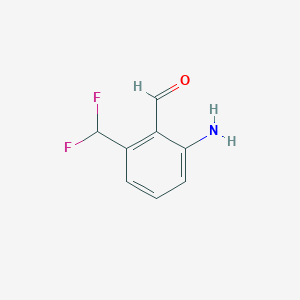
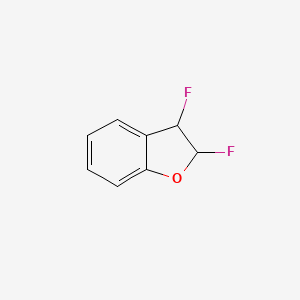
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
